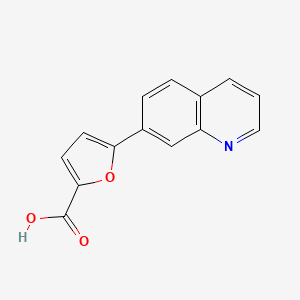![molecular formula C12H9N3OS B7628090 6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of 6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound also induces apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating certain pathways. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the scientific research on 6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one. One of the most significant directions is the development of new anticancer drugs based on this compound. Studies have shown that this compound has potent anticancer activity, and further research can lead to the development of new drugs that are more effective and have fewer side effects. Another future direction is the study of the mechanism of action of this compound. Further research can help to understand the molecular pathways involved in the anticancer activity of this compound. Finally, the development of new synthesis methods for this compound can lead to higher yields and purity, making it easier to use in lab experiments.
Méthodes De Synthèse
The synthesis of 6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one has been reported using various methods. One of the most commonly used methods is the condensation reaction between 6-methyl-2-pyridin-4-yl-3-thioxo-3,4-dihydrothieno[2,3-d]pyrimidin-4-one and an aldehyde or ketone. This reaction is catalyzed by a Lewis acid such as zinc chloride or titanium tetrachloride. The yield of this reaction is reported to be high, and the purity of the product is also high.
Applications De Recherche Scientifique
6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-7-6-9-11(16)14-10(15-12(9)17-7)8-2-4-13-5-3-8/h2-6H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNHKWVPPMVHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)
![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)

![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)
![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)
![3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)
![[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)
![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)



